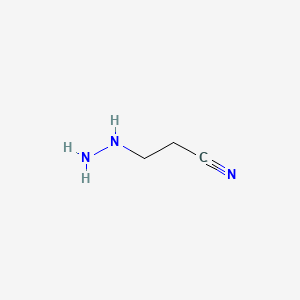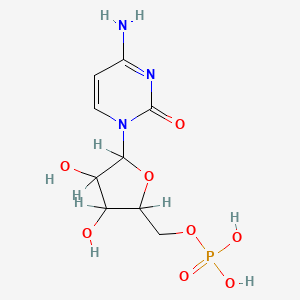
Cyanoethylhydrazine
Vue d'ensemble
Description
Cyanoethylhydrazine is a laboratory chemical . It is a clear slightly yellow liquid .
Synthesis Analysis
The reactivity of β-cyanoethylhydrazine toward enaminonitrile and aroyl isothiocyanates has been reported . A variety of 3,5-diaminopyrazole and Δ 3 -1,2,4-triazolin-5-thione derivatives could be prepared .
Molecular Structure Analysis
The molecular formula of this compound is C3H7N3 . Its molecular weight is 85.11 g/mol .
Physical And Chemical Properties Analysis
This compound is a clear slightly yellow liquid . It has a molecular weight of 85.11 g/mol .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
N-Benzoyl cyanoacetylhydrazine has been utilized in the synthesis of various heterocyclic compounds with potential biological activities. This compound reacts with different chemical reagents to create derivatives that have shown antibacterial and antifungal properties upon screening (Mohareb, Ho, & Alfarouk, 2007).
Application in Agricultural Products
Cyanazine, a herbicide, is monitored for its presence in agricultural products due to its significance in inhibiting photosynthesis in plants. Research has focused on monitoring cyanazine using an electrochemical strategy, involving Pt and Pd doped CdO nanoparticle decorated SWCNTs composite, to ensure the safety and quality of food and water (Karimi-Maleh et al., 2021).
Synthesis for Anti-tumor Activities
Cyanoacetylhydrazine serves as a key precursor in the synthesis of pyrazole derivatives with significant anti-tumor activities. Compounds synthesized from cyanoacetylhydrazine have been evaluated against various human tumor cell lines, demonstrating inhibitory effects on tumor cell growth (Mohareb, El-Sayed, & Abdelaziz, 2012).
Biosensor Development for Herbicide Monitoring
Cyanazine herbicide's monitoring is crucial due to its significant application in agriculture. Advanced biosensors involving DNA nanostructures have been developed for the fast and accurate monitoring of cyanazine levels, ensuring the safety and quality control of agricultural products (Karimi-Maleh et al., 2021).
Novel Synthesis of Heterocyclic Compounds
Cyanoacetylhydrazine is also utilized in the novel synthesis of pyrazole, thiophene, thieno[2,3-b]pyridine, and thiazole derivatives. These compounds are synthesized through various reactions and evaluated for their anti-tumor properties against different human tumor cell lines, indicating their potential use in medical applications (Mohareb, Abdallah, & Abdelaziz, 2014).
Safety and Hazards
Cyanoethylhydrazine is classified as hazardous under the Hazardous Products Regulations . It is toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to not breathe dust/fumes/gas/mist/vapours/spray, wash face, hands and any exposed skin thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
2-Cyanoethylhydrazine primarily targets the respiratory system . It is classified as hazardous under the Hazardous Products Regulations, and it may cause respiratory irritation .
Mode of Action
It is known to cause severe skin burns and eye damage, and it is toxic if swallowed . This suggests that it interacts with biological tissues in a way that causes cellular damage, potentially through a mechanism of chemical irritation or toxicity.
Biochemical Pathways
Given its toxicity and the fact that it targets the respiratory system , it may interfere with pathways related to cellular respiration or other processes in the respiratory system.
Pharmacokinetics
Given its physical properties such as its solubility in water , it is likely to be rapidly absorbed and distributed in the body following exposure.
Result of Action
Exposure to 2-Cyanoethylhydrazine can result in severe skin burns, eye damage, and respiratory irritation . Ingestion can cause severe swelling and severe damage to the delicate tissue, posing a danger of perforation .
Action Environment
The action of 2-Cyanoethylhydrazine can be influenced by environmental factors. For instance, it is sensitive to moisture (hygroscopic) , which could potentially affect its stability and efficacy. It should be stored in a well-ventilated place and kept in a tightly closed container . It is also recommended to use it only outdoors or in a well-ventilated area .
Analyse Biochimique
Biochemical Properties
Cyanoethylhydrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with hydrazine derivatives and can form complexes with metal ions. These interactions are crucial for its function in biochemical assays and research. The compound’s ability to form stable complexes makes it valuable for studying enzyme kinetics and protein interactions .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways. Additionally, it can alter cellular metabolism by inhibiting specific enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and either inhibit or activate their activity. For instance, this compound is known to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, affecting mood and behavior. Additionally, this compound can cause changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound can lead to cumulative effects on cellular function, such as prolonged oxidative stress and sustained changes in gene expression. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes. For example, high doses of this compound can cause toxicity and adverse effects, such as liver damage and neurotoxicity. These dosage-dependent effects are critical for determining the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can interact with other biomolecules, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is essential for predicting its behavior in biological systems and potential interactions with other compounds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, this compound can be taken up by cells through specific transporters and distributed to different cellular compartments. This transport and distribution are crucial for its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
3-hydrazinylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3/c4-2-1-3-6-5/h6H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHRIIARIFUQLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNN)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188794 | |
| Record name | (2-Cyanoethyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
353-07-1 | |
| Record name | (2-Cyanoethyl)hydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 353-07-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354692 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Cyanoethyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyanoethylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-CYANOETHYL)HYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6H109C98B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Tetradecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride](/img/structure/B1581400.png)










